molecular formula C26H31ClN2O8S B1664912 Amlodipine camsylate CAS No. 652969-01-2

Amlodipine camsylate

Cat. No.: B1664912
CAS No.: 652969-01-2
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-UHFFFAOYSA-N
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Description

Amlodipine benzenesulfonate is the benzenesulfonate salt of amlodipine. It has a role as a vasodilator agent, a calcium channel blocker and an antihypertensive agent. It contains an amlodipine.
Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump.
A long-acting dihydropyridine calcium channel blocker. It is effective in the treatment of ANGINA PECTORIS and HYPERTENSION.
See also: Amlodipine (has active moiety);  Amlodipine besylate;  benazepril hydrochloride (component of);  Amlodipine besylate;  telmisartan (component of) ... View More ...

Scientific Research Applications

  • Comparative Efficacy with Amlodipine Besylate : A phase III clinical trial compared the effects of Amlodipine camsylate versus Amlodipine besylate in Korean adults with mild to moderate hypertension. The study found that the effectiveness and tolerability of this compound were not significantly different from Amlodipine besylate in these patients (Kim et al., 2007).

  • Pharmacokinetic and Pharmacodynamic Properties : Another study focused on the pharmacokinetic and pharmacodynamic properties of two Amlodipine formulations (camsylate and besylate) in healthy male subjects. The findings indicated that both formulations were pharmacokinetically equivalent and showed similar pharmacodynamic characteristics (Park et al., 2004).

  • Treatment of Essential Hypertension : A study evaluating the efficacy and safety of this compound (Amodipin™) for treating essential hypertension suggested that once-a-day monotherapy with this compound effectively controls blood pressure in patients with essential hypertension, without significant adverse events (Shin et al., 2005).

  • Neuroprotective Effects : Research on this compound's neuroprotective effects on neural stem cells (NSCs) injured by oxygen glucose deprivation (OGD) found that it protects OGD-injured NSCs by protecting mitochondrial structure and function (Park et al., 2019).

  • Dose-Response Relationship in Hypertension Therapy : A study on the dose-response relationship of Amlodipine and Losartan combination in patients with essential hypertension found that combination therapy resulted in significantly greater blood pressure lowering compared to monotherapy, and was generally safe and tolerable (Park et al., 2012).

Properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043909
Record name Amlodipine besylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111470-99-6
Record name Amlodipine besylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111470-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine besylate [USAN:USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMLODIPINE BESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922
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Record name Amlodipine besylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amlodipine besylate
Source European Chemicals Agency (ECHA)
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Record name AMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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